4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline
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Overview
Description
4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole precursors. One common method involves the cyclization of 2-methylquinoline with a suitable reagent to form the quinoline core. The oxadiazole ring is then introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is believed to be related to the inhibition of hemozoin formation in Plasmodium parasites . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles
- 5-Benzylsulfanyl-2,4(1H,3H)-pyrimidinedione
- 5-Benzylsulfanyl-2-(4-chlorophenyl)-oxazol-4-yl-triphenyl-phosphonium
Uniqueness
4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline stands out due to its unique combination of a quinoline and oxadiazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90074-51-4 |
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Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(2-methylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15N3OS/c1-13-11-16(15-9-5-6-10-17(15)20-13)18-21-22-19(23-18)24-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
LSMPBNBVSZLSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NN=C(O3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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